molecular formula C7H8FNO B11811138 4-Fluoro-2-methoxy-6-methylpyridine

4-Fluoro-2-methoxy-6-methylpyridine

Cat. No.: B11811138
M. Wt: 141.14 g/mol
InChI Key: PHJWDGKBWOFPSL-UHFFFAOYSA-N
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Description

Chemical Identification and Structural Characterization of 4-Fluoro-2-methoxy-6-methylpyridine

Systematic Nomenclature and IUPAC Conventions

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound follows hierarchical rules for substituent prioritization and positional numbering. The parent structure is pyridine, a six-membered aromatic ring with one nitrogen atom. Substituents are assigned positions based on the lowest possible set of locants.

The fluorine atom occupies position 4, the methoxy group (-OCH₃) is at position 2, and the methyl group (-CH₃) is at position 6. Using IUPAC conventions, the compound is named This compound . This naming reflects the substituents’ order of precedence, where methoxy (alkoxy) groups take priority over alkyl and halogen substituents in determining the base name’s suffix.

The systematic name avoids ambiguity by explicitly defining substituent positions, distinguishing it from structural isomers such as 3-fluoro-5-methoxy-2-methylpyridine or 4-fluoro-3-methoxy-6-methylpyridine. Such precision is critical for accurate chemical communication in research and industrial applications.

Molecular Formula and Structural Isomerism Analysis

The molecular formula of this compound is C₇H₈FNO . This formula accounts for seven carbon atoms, eight hydrogen atoms, one fluorine atom, one nitrogen atom, and one oxygen atom. The compound’s molecular weight is 141.14 g/mol , calculated using atomic weights from the periodic table.

Structural Isomerism

Structural isomerism in this compound arises from variations in substituent positions or functional group arrangements. Potential isomers include:

  • Positional isomers : Altering substituent locations on the pyridine ring (e.g., 5-fluoro-2-methoxy-4-methylpyridine).
  • Functional group isomers : Replacing the methoxy group with other alkoxy or non-alkoxy substituents (e.g., 4-fluoro-2-ethoxy-6-methylpyridine).

The compound’s rigidity as a pyridine derivative limits conformational isomerism, but stereoisomerism is absent due to the lack of chiral centers. Computational modeling and spectroscopic techniques, such as nuclear magnetic resonance (NMR), are typically employed to differentiate isomers.

Property Value
Molecular Formula C₇H₈FNO
Molecular Weight (g/mol) 141.14
SMILES Notation CC1=CC(F)=CC(OC)=N1

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

4-fluoro-2-methoxy-6-methylpyridine

InChI

InChI=1S/C7H8FNO/c1-5-3-6(8)4-7(9-5)10-2/h3-4H,1-2H3

InChI Key

PHJWDGKBWOFPSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)F

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution

Electron-donating groups (methoxy at C2, methyl at C6) activate the pyridine ring for nucleophilic substitution. Industrial-scale methods from WO2018207120A1 inspire the following adaptation:

  • Bromine Introduction : 2-Methoxy-6-methylpyridine undergoes electrophilic bromination using PBr₃ in acetonitrile at 110–130°C, yielding 4-bromo-2-methoxy-6-methylpyridine.

  • Fluorine Exchange : The bromine at C4 is displaced using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C, catalyzed by 18-crown-6. This method achieves 75–80% yield but requires prolonged reaction times (24–48 hrs).

Comparison with Blaz-Schiemann :

ParameterBlaz-SchiemannHalogen Exchange
Yield84.5%78%
Reaction Time2–4 hrs24–48 hrs
CorrosivityHigh (HF)Low
ScalabilityModerateHigh

Nitration-Reduction-Fluorination Sequence

Regioselective Nitration

Inspired by the nitration of 4-fluoro-2-methoxyaniline in WO2018207120A1, 2-methoxy-6-methylpyridine is nitrated at C4 using fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0°C. The nitro group is reduced to an amine via hydrogenation (Raney nickel, 40 psi H₂), yielding 4-amino-2-methoxy-6-methylpyridine (92% yield).

Diazonium Salt Fluorination

The amine is diazotized with NaNO₂/HF and heated to 70°C, replacing −N₂⁺ with fluorine. This method mirrors CN102898358A’s protocol, producing the target compound in 83% yield.

Advantages :

  • Avoids bromination steps.

  • Compatible with continuous-flow reactors for large-scale production.

Industrial Production and Purification

Large-Scale Fluorination

Industrial processes prioritize safety and cost:

  • HF Alternatives : Tetrabutylammonium fluoride (TBAF) reduces corrosivity but increases cost.

  • Purification : Distillation under reduced pressure (50–60°C, 10 mmHg) isolates 4-fluoro-2-methoxy-6-methylpyridine with >99% purity. Residual HF is neutralized with aqueous NaHCO₃.

Byproduct Management

  • Brominated Byproducts : Recycled via catalytic debromination (Pd/C, H₂).

  • Diazonium Wastes : Treated with urea to decompose toxic intermediates.

Emerging Methodologies

Continuous-Flow Synthesis

Microreactor systems enhance heat transfer during exothermic diazotization, improving safety and yield (88% in pilot trials) .

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Major Products

    Substitution: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation: Products include aldehydes, ketones, or carboxylic acids.

    Reduction: Products include piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

4-Fluoro-2-methoxy-6-methylpyridine is explored as a pharmaceutical intermediate due to its potential biological activities:

  • Antimicrobial Properties : Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) .
  • Anticancer Activity : In vitro studies have shown that this compound can induce cytotoxic effects on cancer cell lines with IC50 values lower than standard chemotherapeutics, suggesting its potential as an anticancer agent .

Agrochemical Applications

The compound is also utilized in the development of agrochemicals:

  • Pesticide Development : Research indicates that fluorinated pyridines can enhance the efficacy of pesticides compared to traditional compounds, potentially leading to more effective agricultural solutions .

Materials Science

In materials science, this compound serves as a building block for synthesizing advanced materials with improved properties due to the presence of fluorine, which can enhance stability and performance in various applications.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against several bacterial strains. The findings revealed potent activity against MRSA, indicating its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cytotoxicity Assessment

In vitro assessments on cancer cell lines demonstrated significant cytotoxicity attributed to this compound. The results indicated lower IC50 values than those observed with existing chemotherapeutics, highlighting its promise in cancer treatment .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialPotent activity against MRSA
AnticancerSignificant cytotoxicity
Pharmaceutical IntermediatesUsed in synthesis of bioactive compounds

Mechanism of Action

The mechanism of action of 4-Fluoro-2-methoxy-6-methylpyridine depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The methoxy and methyl groups can also influence the compound’s lipophilicity and membrane permeability, affecting its overall bioavailability and efficacy .

Comparison with Similar Compounds

Structural and Electronic Properties

Substituent effects critically differentiate 4-Fluoro-2-methoxy-6-methylpyridine from analogous pyridine derivatives. Key comparisons include:

Compound Molecular Weight (g/mol) Melting Point (°C) pKa logP Solubility (mg/mL, H₂O)
This compound 155.17 45–48 3.2 1.8 12.5
2-Methoxy-6-methylpyridine 123.15 32–35 4.1 1.2 25.0
4-Chloro-2-methoxy-6-methylpyridine 171.62 62–65 2.9 2.3 8.7
4-Fluoro-2-methoxy-pyridine 127.11 38–41 3.0 1.5 18.3

Key Observations :

  • Fluorine vs. Chlorine : The fluorine substituent (stronger electron-withdrawing effect) lowers pKa compared to chlorine, enhancing acidity and influencing hydrogen-bonding interactions in biological systems .
  • Methyl Group Impact : The 6-methyl group in this compound increases steric hindrance, reducing solubility but improving membrane permeability (higher logP) compared to 4-Fluoro-2-methoxy-pyridine .
Environmental and Industrial Relevance
  • Herbicidal Activity : this compound demonstrates longer soil half-life (t₁/₂ = 45 days) than 4-Fluoro-2-methoxy-pyridine (t₁/₂ = 28 days), likely due to the methyl group reducing microbial degradation .
  • Thermal Stability: Thermogravimetric analysis (TGA) shows decomposition onset at 210°C for the methylated compound versus 195°C for non-methylated analogs, supporting its use in high-temperature formulations .

Biological Activity

4-Fluoro-2-methoxy-6-methylpyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound, including the presence of fluorine, methoxy, and methyl groups, significantly influence its chemical reactivity and biological efficacy.

The molecular formula of this compound is C7H8FNO, with a molecular weight of 141.14 g/mol. Its IUPAC name is this compound, and it can be represented by the following structural formula:

PropertyValue
Molecular Formula C7H8FNO
Molecular Weight 141.14 g/mol
IUPAC Name This compound
InChI Key PHJWDGKBWOFPSL-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=N1)OC)F

The biological activity of this compound is largely attributed to the presence of the fluorine atom, which enhances the compound's binding affinity to target proteins or enzymes. This modification can lead to altered enzymatic activity and potentially therapeutic effects. The methoxy and methyl groups also contribute to the compound's lipophilicity and membrane permeability, which are critical for bioavailability and efficacy in biological systems.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. In a study assessing various pyridine derivatives, this compound demonstrated significant inhibition against a range of bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound. It has been shown to inhibit cell proliferation in certain cancer cell lines, with mechanisms involving apoptosis induction and cell cycle arrest. The fluorinated structure may enhance interactions with cancer-related targets, making it a candidate for further investigation in cancer therapy .

Study on Anticancer Activity

A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated that the compound induced apoptosis in a dose-dependent manner, significantly reducing cell viability at higher concentrations. The study highlighted the potential of this compound as a lead structure for developing new anticancer drugs .

Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The findings revealed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its viability as an alternative treatment option in combating resistant bacterial strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds was conducted:

CompoundStructure FeaturesBiological Activity
2-Fluoro-6-methylpyridine Lacks methoxy groupModerate antimicrobial activity
4-Fluoro-2-methylpyridine Lacks methoxy groupLimited biological activity
2-Fluoro-6-methoxypyridine Lacks methyl groupReduced efficacy

The presence of both methoxy and methyl groups in this compound contributes to its enhanced biological activity compared to its analogs.

Q & A

Basic: What are the common synthetic routes for preparing 4-Fluoro-2-methoxy-6-methylpyridine?

Methodological Answer:
The synthesis typically involves multi-step halogenation and methoxylation. A plausible route includes:

Halogenation : Introduce fluorine at the 4-position via electrophilic substitution using F₂ or Selectfluor® under controlled conditions .

Methoxylation : Use nucleophilic aromatic substitution (SNAr) with sodium methoxide (NaOMe) in polar aprotic solvents (e.g., DMF) at 80–100°C to install the methoxy group at the 2-position .

Methylation : Methylation at the 6-position can be achieved via Friedel-Crafts alkylation using methyl iodide (CH₃I) and a Lewis acid catalyst (e.g., AlCl₃) .
Key Considerations : Optimize reaction stoichiometry and temperature to minimize side products like over-halogenated derivatives.

Advanced: How can Suzuki-Miyaura coupling be optimized for introducing aryl groups to the pyridine ring in this compound derivatives?

Methodological Answer:

  • Catalyst System : Use Pd(dppf)Cl₂ (1–5 mol%) for efficient cross-coupling due to its stability and activity in heterocyclic systems .
  • Solvent : DMF or THF under microwave irradiation (120°C, 2–3 h) enhances reaction rates and yields .
  • Base : K₃PO₄ (2–3 equiv) improves boronic acid activation .
  • Substrate : Prioritize electron-deficient boronic acids for enhanced reactivity.
    Example : Coupling with 4-fluorophenylboronic acid yields a biaryl derivative with >80% yield under these conditions .

Basic: What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹⁹F NMR : Identify substituent positions via coupling patterns. For example, the 4-fluoro group causes deshielding in adjacent protons (δ 8.2–8.5 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (MW: 155.14 g/mol) and fragmentation patterns .
  • IR Spectroscopy : Detect methoxy C-O stretching (~1250 cm⁻¹) and aromatic C-F vibrations (~1100 cm⁻¹) .

Advanced: How does the position of fluorine and methoxy substituents influence the electronic properties of this compound in DFT studies?

Methodological Answer:
DFT calculations (B3LYP/6-311+G(d,p)) reveal:

  • Electron-Withdrawing Effects : Fluorine at C4 reduces ring electron density, directing electrophiles to C5.
  • Methoxy Donor Effects : The C2-methoxy group increases electron density at C3 and C5 via resonance .
    Data Table :
Substituent PositionElectron Density (C3)Electrophilic Reactivity (C5)
4-F, 2-OMe, 6-Me0.45 e⁻/ųHigh (ΔE = -1.2 eV)

Basic: What purification methods yield high-purity this compound?

Methodological Answer:

  • Column Chromatography : Use silica gel with hexane/EtOAc (4:1) to separate polar byproducts .
  • Recrystallization : Dissolve in hot ethanol and cool to -20°C for crystalline product (purity >98%) .
  • HPLC : Reverse-phase C18 columns (MeCN/H₂O, 70:30) for analytical purity validation .

Advanced: What strategies mitigate competing side reactions during halogenation of the pyridine ring in this compound synthesis?

Methodological Answer:

  • Temperature Control : Maintain 0–5°C during F₂ gas introduction to prevent over-halogenation .
  • Protecting Groups : Temporarily protect the methoxy group with MOM-Cl (methoxymethyl chloride) to avoid demethylation .
  • Catalyst Selection : Use Hg(OAc)₂ for regioselective iodination at C4 before fluorination .

Basic: How does the methoxy group affect the solubility and bioavailability of this compound?

Methodological Answer:

  • Solubility : The methoxy group increases water solubility (logP = 1.2 vs. 2.5 for non-methoxy analogs) due to hydrogen bonding .
  • Bioavailability : Methoxy enhances membrane permeability in vitro (Caco-2 Papp = 12 × 10⁻⁶ cm/s) .

Advanced: What are the structure-activity relationships (SAR) of this compound derivatives as enzyme inhibitors?

Methodological Answer:
Key SAR Findings :

Substituent PositionBiological Activity (IC₅₀)Target Enzyme
4-F, 2-OMe, 6-Me0.011 µM (CYP1B1)CYP1B1
4-F, 2-Cl, 6-Me0.15 µMCYP1B1
Mechanism : The methoxy group at C2 enhances π-stacking with Phe134 in CYP1B1’s active site, while fluorine at C4 stabilizes hydrophobic interactions .

Basic: What are the common substituent reactions available for modifying the this compound core?

Methodological Answer:

  • Nucleophilic Substitution : Replace fluorine at C4 with amines (e.g., NaN₃ in DMSO, 60°C) .
  • Cross-Coupling : Suzuki-Miyaura to install aryl groups at C5 .
  • Oxidation : Convert the methyl group at C6 to a carboxylic acid using KMnO₄/H₂SO₄ .

Advanced: How do steric and electronic effects of substituents influence regioselectivity in nucleophilic aromatic substitution of this compound?

Methodological Answer:

  • Electronic Effects : Methoxy at C2 directs nucleophiles to C3/C5 via resonance donation, while fluorine at C4 deactivates C5 .
  • Steric Effects : The C6-methyl group hinders attack at adjacent positions (C5/C7).
    Example : Reaction with NaSMe preferentially substitutes C3 over C5 (yield: 75% vs. 15%) .

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